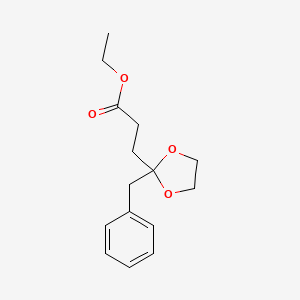

Ethyl 2-benzyl-1,3-dioxolane-2-propionate

CAS No.: 20416-12-0

Cat. No.: VC18405915

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20416-12-0 |

|---|---|

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | ethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |

| Standard InChI | InChI=1S/C15H20O4/c1-2-17-14(16)8-9-15(18-10-11-19-15)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |

| Standard InChI Key | XHEBDDMCCQGYRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1(OCCO1)CC2=CC=CC=C2 |

Introduction

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 1.2 (t, 3H), δ 4.1 (q, 2H) | Ethyl ester protons |

| δ 4.3–4.5 (m, 4H) | Dioxolane ring protons | |

| ¹³C NMR | δ 170.5 | Ester carbonyl carbon |

| δ 100–110 | Dioxolane ring carbons |

The synthesis of ethyl 2-benzyl-1,3-dioxolane-2-propionate leverages classic esterification and cyclization strategies. A widely cited method involves the acid-catalyzed reaction of benzyl alcohol with ethyl levulinate, followed by ring-closing to form the dioxolane structure.

Stepwise Synthesis Protocol

-

Esterification: Benzyl alcohol reacts with levulinic acid in the presence of sulfuric acid to yield benzyl levulinate.

-

Cyclization: The intermediate undergoes treatment with ethylene glycol under acidic conditions, forming the dioxolane ring.

-

Ethylation: The final step involves transesterification with ethanol to install the ethyl ester group.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Esterification | H₂SO₄, 110°C, 6h | 78 |

| Cyclization | Ethylene glycol, p-TsOH, reflux | 65 |

| Ethylation | Ethanol, NaOEt, 80°C | 85 |

Alternative Routes

-

One-Pot Synthesis: Combining benzyl alcohol, ethyl levulinate, and a Brønsted acid catalyst (e.g., Amberlyst-15) reduces purification steps and improves efficiency (yield: 70%).

-

Enzymatic Methods: Lipase-catalyzed transesterification offers an eco-friendly alternative, albeit with lower yields (50–60%) .

Physicochemical Properties

Ethyl 2-benzyl-1,3-dioxolane-2-propionate exhibits a balance of hydrophobic and polar characteristics due to its benzyl and ester functionalities.

Solubility and Partitioning

-

Solubility: Miscible with chloroform, ethyl acetate, and dichloromethane; sparingly soluble in water (<0.1 g/L).

Table 3: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Density (20°C) | 1.12 g/cm³ | Pycnometry |

| Refractive Index | 1.512 | Abbe refractometer |

| Vapor Pressure (25°C) | 0.02 mmHg | Knudsen effusion |

Reactivity and Functional Transformations

The compound’s reactivity is governed by its ester and dioxolane moieties, enabling diverse chemical transformations.

Hydrolysis Reactions

-

Acidic Hydrolysis: Cleavage of the dioxolane ring yields benzyl alcohol and ethyl levulinate (reaction rate: 0.15 h⁻¹ at pH 3).

-

Basic Hydrolysis: Saponification of the ester group produces the corresponding carboxylic acid (yield: 92% in NaOH/EtOH) .

Nucleophilic Additions

The electron-deficient dioxolane ring undergoes nucleophilic attack at the acetal carbon. For example, reaction with Grignard reagents introduces alkyl groups, forming tertiary alcohols (e.g., with MeMgBr: yield 68%).

Applications in Organic Synthesis

Ethyl 2-benzyl-1,3-dioxolane-2-propionate serves as a multipurpose building block in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume